molecular formula C10H8O2 B068972 4-Ethynyl-3-methoxybenzaldehyde CAS No. 190786-13-1

4-Ethynyl-3-methoxybenzaldehyde

Cat. No. B068972
M. Wt: 160.17 g/mol
InChI Key: AMBBYARRGQRQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethynyl-3-methoxybenzaldehyde, also known as EMBA, is an organic compound with the chemical formula C10H8O2. It is a yellow crystalline solid that is used in various scientific research applications. EMBA is widely used in the field of medicinal chemistry due to its unique properties, which make it an ideal candidate for drug development.

Mechanism Of Action

The mechanism of action of 4-Ethynyl-3-methoxybenzaldehyde is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 4-Ethynyl-3-methoxybenzaldehyde has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.

Biochemical And Physiological Effects

4-Ethynyl-3-methoxybenzaldehyde has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a decrease in cellular proliferation. 4-Ethynyl-3-methoxybenzaldehyde has also been shown to have anti-inflammatory and antioxidant properties, which can help to protect cells from damage caused by oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Ethynyl-3-methoxybenzaldehyde in lab experiments is its unique properties, which make it an ideal candidate for drug development. It has been shown to have a variety of biological activities, making it a versatile compound for use in a variety of research applications. However, one limitation of using 4-Ethynyl-3-methoxybenzaldehyde in lab experiments is its relatively high cost, which can make it difficult for researchers with limited budgets to use.

Future Directions

There are many potential future directions for research on 4-Ethynyl-3-methoxybenzaldehyde. One area of interest is the development of new drugs based on the unique properties of 4-Ethynyl-3-methoxybenzaldehyde. Another area of interest is the study of the mechanism of action of 4-Ethynyl-3-methoxybenzaldehyde, which could help to identify new targets for drug development. Additionally, research on the synthesis of 4-Ethynyl-3-methoxybenzaldehyde and related compounds could lead to the development of more efficient and cost-effective methods for producing these compounds. Overall, 4-Ethynyl-3-methoxybenzaldehyde is a promising compound with many potential applications in scientific research.

Synthesis Methods

4-Ethynyl-3-methoxybenzaldehyde can be synthesized by the reaction of 4-ethynyl-3-methoxyphenylboronic acid with 2,4,6-trimethylbenzaldehyde in the presence of a palladium catalyst. The reaction takes place in an organic solvent such as toluene or ethyl acetate, and the product is obtained by filtration and recrystallization.

Scientific Research Applications

4-Ethynyl-3-methoxybenzaldehyde is widely used in the field of medicinal chemistry due to its unique properties. It has been shown to have anticancer, antifungal, and antibacterial activity. 4-Ethynyl-3-methoxybenzaldehyde has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, it has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs.

properties

CAS RN

190786-13-1

Product Name

4-Ethynyl-3-methoxybenzaldehyde

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

4-ethynyl-3-methoxybenzaldehyde

InChI

InChI=1S/C10H8O2/c1-3-9-5-4-8(7-11)6-10(9)12-2/h1,4-7H,2H3

InChI Key

AMBBYARRGQRQOW-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C=O)C#C

Canonical SMILES

COC1=C(C=CC(=C1)C=O)C#C

synonyms

Benzaldehyde, 4-ethynyl-3-methoxy- (9CI)

Origin of Product

United States

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